Propargylamine

Description

Properties

IUPAC Name |

prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKANAVGODYYCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862951 | |

| Record name | 2-Propyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2450-71-7 | |

| Record name | Propargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2450-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyn-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

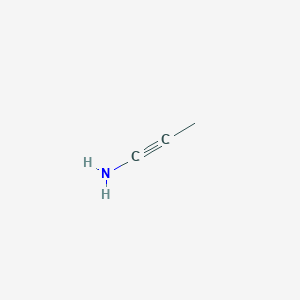

what is the structure of propargylamine

An In-depth Technical Guide to Propargylamine: Structure, Synthesis, and Applications

Introduction

This compound, with the chemical formula HC≡CCH₂NH₂, is a versatile organic compound featuring both a terminal alkyne and a primary amine functional group.[1][2] This unique bifunctionality imparts distinctive reactivity, establishing it as a critical building block in numerous fields, particularly in medicinal chemistry and organic synthesis.[3][4] Its derivatives are integral to several pharmacologically active molecules, including treatments for neurodegenerative disorders.[5] This guide provides a comprehensive technical overview of this compound's structure, properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Molecular Structure and Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1][2] The molecule consists of a propargyl group (a propene group with a triple bond) attached to an amino group. The terminal alkyne's C-H bond is weakly acidic, and the lone pair of electrons on the nitrogen atom of the amine group makes it basic and nucleophilic.

Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N | [1][2][6][7] |

| Molecular Weight | 55.08 g/mol | [6][7][8] |

| IUPAC Name | Prop-2-yn-1-amine | [6] |

| CAS Number | 2450-71-7 | [6][7][8] |

| Boiling Point | 83 °C | [1][8] |

| Density | 0.86 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.449 | [1][8] |

| SMILES | NCC#C | [8] |

| InChI Key | JKANAVGODYYCQF-UHFFFAOYSA-N | [6][7][8] |

Synthesis of Propargylamines

The synthesis of propargylamines is a well-established area of organic chemistry, with several robust methods available. The most prominent of these is the multicomponent A³ coupling reaction.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling is a one-pot, three-component reaction involving an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal.[9][10] This method is highly valued for its atom economy, operational simplicity, and its ability to rapidly generate molecular complexity.[9] Copper, gold, and silver salts are the most common catalysts employed for this transformation.[9][11]

The generally accepted mechanism involves two key catalytic cycles:

-

Iminium Ion Formation : The aldehyde and amine react to form an iminium ion intermediate.

-

Metal Acetylide Formation : The terminal alkyne reacts with the metal catalyst to form a metal acetylide.

-

Nucleophilic Addition : The metal acetylide then acts as a nucleophile, attacking the electrophilic iminium ion to form the final this compound product and regenerate the catalyst.[12]

Caption: General workflow of the A³ coupling reaction.

Other Synthetic Routes

While A³ coupling is dominant, other methods for synthesizing propargylamines include:

-

Direct Alkynylation of Amines : This involves the formation of a C-C bond between an amine C-H bond and a terminal alkyne, often through a cross-dehydrogenative coupling (CDC) mechanism.[9][13]

-

Alkynylation of Imines : A two-step approach where an imine is first formed or generated in situ, followed by the nucleophilic addition of an acetylide.[9][12]

-

Amination of Propargylic Halides : A traditional method involving the reaction of propargyl halides with amines.[14]

Applications in Drug Development and Research

The this compound moiety is a privileged scaffold in medicinal chemistry due to its unique reactivity and structural features.[3][15][5]

Neurodegenerative Diseases

This compound derivatives are particularly prominent as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine (B1211576).[5] By inhibiting MAO-B, these drugs increase dopamine levels in the brain, providing symptomatic relief for Parkinson's disease. Key examples include:

-

Selegiline : An irreversible MAO-B inhibitor used for treating Parkinson's disease.[16]

-

Rasagiline : A more potent, second-generation irreversible MAO-B inhibitor also used for Parkinson's disease.[16]

These compounds are also investigated for their neuroprotective and anti-apoptotic (anti-cell death) properties, which may slow the progression of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[16][5]

Anticancer and Antimicrobial Agents

Researchers have explored this compound derivatives for their potential as anticancer agents, with some compounds demonstrating cytotoxic effects against various cancer cell lines.[5] Additionally, the scaffold has been incorporated into molecules with antimicrobial properties.[5][17]

Synthetic Intermediates

Beyond direct therapeutic use, propargylamines are versatile intermediates for synthesizing a wide range of nitrogen-containing heterocyclic compounds, such as pyrroles, quinolines, and oxazolidinones, which are themselves important structures in many pharmaceuticals.[9][13][17]

Caption: Key application areas for the this compound scaffold.

Experimental Protocols

The following is a representative experimental protocol for a copper-catalyzed A³ coupling reaction to synthesize a this compound derivative.

General Protocol for Copper-Catalyzed A³ Coupling

Objective: To synthesize a this compound via a three-component reaction of an aldehyde, an amine, and a terminal alkyne using a copper(I) iodide catalyst.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Secondary Amine (1.2 mmol, 1.2 equiv)

-

Terminal Alkyne (1.5 mmol, 1.5 equiv)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

Solvent (e.g., Toluene (B28343), 5 mL)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, screw-capped vial or Schlenk tube under an inert atmosphere (e.g., argon), add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).[9]

-

Add dry toluene (5 mL) to the vial.[9]

-

Seal the vial tightly and place it in a preheated oil bath at 80-100 °C.[9][14]

-

Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[9][14]

-

Once the reaction is complete (as indicated by the consumption of the limiting reactant), cool the mixture to room temperature.[9]

-

Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (10 mL).[9]

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[9]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).[9]

-

Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to afford the pure this compound.[9]

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][18][19]

Conclusion

This compound is a cornerstone of modern organic and medicinal chemistry. Its simple yet highly reactive structure provides an accessible entry point to a vast chemical space of complex nitrogen-containing molecules. The development of efficient synthetic methodologies, particularly the A³ coupling reaction, has made its derivatives readily available for investigation. The proven success of this compound-based drugs in treating neurodegenerative diseases, coupled with ongoing research into their anticancer and other pharmacological activities, ensures that this versatile scaffold will remain a focus of innovation for researchers, scientists, and drug development professionals for the foreseeable future.[15][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 2450-71-7: this compound | CymitQuimica [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 6. This compound | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 炔丙基胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 11. Propargylic amine synthesis by amination [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound(2450-71-7) 1H NMR [m.chemicalbook.com]

- 19. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Propargylamine from Propargyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propargylamine, a valuable building block in medicinal chemistry and organic synthesis, from propargyl bromide. The document details the most reliable synthetic route, the Gabriel synthesis, offering a robust alternative to direct amination, which is often plagued by the formation of multiple side products. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory applications.

Introduction

This compound is a key precursor in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its terminal alkyne and primary amine functionalities make it a versatile scaffold for various chemical transformations. The direct reaction of propargyl bromide with ammonia (B1221849) is a seemingly straightforward approach; however, it typically results in a mixture of primary, secondary, and tertiary amines, leading to low yields of the desired product and complex purification challenges.

The Gabriel synthesis offers a superior method for the controlled synthesis of primary amines from alkyl halides. This two-step process involves the initial formation of an N-alkylphthalimide intermediate, which is subsequently cleaved to yield the pure primary amine, thereby avoiding over-alkylation.

Core Synthetic Strategy: The Gabriel Synthesis

The Gabriel synthesis of this compound from propargyl bromide proceeds in two distinct stages:

-

N-Alkylation of Potassium Phthalimide (B116566): Potassium phthalimide reacts with propargyl bromide in a nucleophilic substitution reaction to form N-propargylphthalimide. Dimethylformamide (DMF) is the solvent of choice for this step due to its ability to promote S(N)2 reactions.[1]

-

Deprotection of N-Propargylphthalimide: The phthalimide protecting group is removed from the intermediate to liberate the primary amine. The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in a refluxing alcoholic solvent, is a mild and effective method for this cleavage.[1][2]

The overall reaction scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of N-Propargylphthalimide

This protocol details the N-alkylation of potassium phthalimide with propargyl bromide.

Materials:

-

Potassium phthalimide

-

Propargyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add propargyl bromide (1.0 equivalent).[3]

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, as indicated by the disappearance of the propargyl bromide spot, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with dichloromethane (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propargylphthalimide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Ing-Manske Procedure)

This protocol describes the cleavage of N-propargylphthalimide using hydrazine hydrate to yield this compound.

Materials:

-

N-Propargylphthalimide

-

Hydrazine hydrate (50-60% in water)

-

Methanol (B129727) or Ethanol

-

Diethyl ether

-

Celite

Procedure:

-

Add hydrazine hydrate (18.0 equivalents) to a solution of N-propargylphthalimide (1.0 equivalent) in methanol or ethanol.[2]

-

Stir the mixture at room temperature for 16 hours. A precipitate of phthalhydrazide will form.[2]

-

Dilute the reaction mixture with diethyl ether and filter the precipitate through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from propargyl bromide via the Gabriel synthesis.

Table 1: Reaction Parameters for the Synthesis of N-Propargylphthalimide

| Parameter | Value | Reference |

| Solvent | Anhydrous Dimethylformamide (DMF) | [1] |

| Temperature | 80-100 °C | |

| Molar Ratio (Potassium Phthalimide : Propargyl Bromide) | 1.2 : 1.0 | |

| Typical Reaction Time | Monitored by TLC |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Reagent | Hydrazine Hydrate (50-60%) | [2] |

| Solvent | Methanol or Ethanol | [1][2] |

| Temperature | Room Temperature | [2] |

| Molar Ratio (N-Propargylphthalimide : Hydrazine Hydrate) | 1.0 : 18.0 | [2] |

| Typical Reaction Time | 16 hours | [2] |

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₃H₅N |

| Molar Mass | 55.08 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 83-85 °C |

| Density | 0.867 g/cm³ |

| ¹H NMR (CDCl₃, δ in ppm) | 3.45 (d, 2H), 2.25 (t, 1H), 1.55 (s, 2H) |

| ¹³C NMR (CDCl₃, δ in ppm) | 82.5, 71.0, 32.0 |

| IR (neat, cm⁻¹) | 3360, 3290, 2120, 1640 |

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the Gabriel synthesis of this compound.

Conclusion

The Gabriel synthesis provides a reliable and high-yielding route to this compound from propargyl bromide, effectively circumventing the challenges of over-alkylation associated with direct amination. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this synthetic strategy in a research and development setting. The use of readily available starting materials and straightforward procedures makes this an attractive method for obtaining this important chemical intermediate.

References

The A3 Coupling Reaction: A Comprehensive Technical Guide to Propargylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The A3 coupling reaction, a powerful three-component transformation involving an aldehyde, an alkyne, and an amine, has emerged as a cornerstone in modern organic synthesis for the construction of propargylamines.[1][2] These nitrogen-containing compounds are pivotal structural motifs in a vast array of biologically active molecules, natural products, and pharmaceuticals.[3][4] This technical guide provides an in-depth exploration of the core mechanism of the A3 coupling reaction, detailed experimental protocols, and a comparative analysis of quantitative data to facilitate its application in research and development.

Core Mechanism of the A3 Coupling Reaction

The A3 coupling reaction is a highly atom-economical, one-pot process that typically proceeds via a direct dehydrative condensation.[1][2] The reaction is generally catalyzed by transition metals, with copper(I) salts being the most frequently employed due to their low cost, high catalytic efficiency, and stability.[3] The catalytic cycle can be dissected into three fundamental steps:

-

Imine or Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (from primary amines) or an iminium ion (from secondary amines) in situ.[1][5] This step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

-

Alkyne Activation and Metal Acetylide Formation: Concurrently, the metal catalyst, typically a copper(I) salt, coordinates with the terminal alkyne to form a π-complex.[2][5] This coordination increases the acidity of the terminal alkyne's C-H bond, facilitating its deprotonation by a base (often the amine present in the reaction mixture) to generate a highly nucleophilic metal acetylide species.[2][5]

-

Nucleophilic Addition: The final step involves the nucleophilic attack of the metal acetylide on the electrophilic carbon of the imine or iminium ion.[1][5] This carbon-carbon bond-forming step leads to the desired propargylamine product and regenerates the metal catalyst, allowing it to re-enter the catalytic cycle.[2]

// Nodes Reactants [label="Aldehyde + Amine + Alkyne", fillcolor="#FFFFFF"]; Catalyst_In [label="Catalyst (e.g., Cu(I))", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Imine_Iminium [label="Imine / Iminium Ion\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal_Acetylide [label="Metal Acetylide\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophilic_Addition [label="Nucleophilic\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#FFFFFF"]; Catalyst_Out [label="Catalyst\nRegeneration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactants -> Imine_Iminium; Reactants -> Metal_Acetylide; Catalyst_In -> Metal_Acetylide; Imine_Iminium -> Nucleophilic_Addition; Metal_Acetylide -> Nucleophilic_Addition; Nucleophilic_Addition -> Product; Nucleophilic_Addition -> Catalyst_Out; Catalyst_Out -> Metal_Acetylide [style=dashed]; } . Caption: Catalytic cycle of the A3 coupling reaction.

Quantitative Data Presentation

The efficiency of the A3 coupling reaction is influenced by various factors, including the choice of catalyst, solvent, temperature, and the nature of the substrates. The following table summarizes quantitative data from selected copper-catalyzed A3 coupling reactions, showcasing the versatility of this methodology.

| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Phenylacetylene | CuI (5) | Neat | 80-100 | 1-4 | 94 | [3] |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | CuI (5) | Neat | 80-100 | 1-4 | 98 | [3] |

| 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | CuI (5) | Neat | 80-100 | 1-4 | 92 | [3] |

| Benzaldehyde | Morpholine | Phenylacetylene | CuI (5) | Neat | 80-100 | 1-4 | 96 | [3] |

| Benzaldehyde | Pyrrolidine | Phenylacetylene | CuI (5) | Neat | 80-100 | 1-4 | 97 | [3] |

| Benzaldehyde | Piperidine | 1-Hexyne | CuI (5) | Neat | 80-100 | 1-4 | 85 | [3] |

| Benzaldehyde | Piperidine | Trimethylsilylacetylene | CuI (5) | Neat | 80-100 | 1-4 | 90 | [3] |

| Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | Toluene | 110 | 2 | >90 | [6] |

| Pentanal | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | Toluene | 110 | 2 | >90 | [6] |

| Benzaldehyde | Aniline | Phenylacetylene | CuOTf/Ligand | Toluene | RT | 24 | 69 | [5] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for a copper-catalyzed A3 coupling reaction.

General Procedure for Copper-Catalyzed A3 Coupling under Solvent-Free Conditions

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Add_Reagents [label="Add Aldehyde (1.0 mmol),\nAmine (1.2 mmol),\nAlkyne (1.5 mmol),\nand CuI (0.05 mmol)\nto a screw-capped vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seal_Heat [label="Seal the vial and heat\nat 80-100 °C with stirring", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor_TLC [label="Monitor reaction progress by TLC\n(typically 1-4 hours)", fillcolor="#FFFFFF"]; Cool [label="Cool to room temperature", fillcolor="#FFFFFF"]; Workup [label="Dilute with ethyl acetate (B1210297) and water.\nSeparate organic layer and extract\naqueous layer with ethyl acetate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by column chromatography\non silica (B1680970) gel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Obtain desired this compound", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Add_Reagents; Add_Reagents -> Seal_Heat; Seal_Heat -> Monitor_TLC; Monitor_TLC -> Cool; Cool -> Workup; Workup -> Purify; Purify -> End; } . Caption: General experimental workflow for A3 coupling.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.2 mmol)

-

Terminal alkyne (1.5 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Screw-capped vial

-

Stir bar

-

Heating block or oil bath

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

Procedure:

-

To a screw-capped vial equipped with a stir bar, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).[3]

-

Seal the vial tightly and place it in a preheated heating block or oil bath set to 80-100 °C.[3]

-

Stir the reaction mixture vigorously.[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).[3]

-

Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[3]

-

Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.[3]

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.[3]

Note: This is a general procedure, and the optimal reaction conditions may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments to determine the ideal parameters for a particular transformation.

Conclusion

The A3 coupling reaction represents a highly efficient and versatile strategy for the synthesis of propargylamines. Its operational simplicity, broad substrate scope, and high atom economy make it an invaluable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its mechanism and the factors influencing its outcome, as detailed in this guide, is crucial for its successful implementation in the synthesis of complex nitrogen-containing molecules.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.fit.edu [repository.fit.edu]

Propargylamine: A Versatile C3-Amine Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine, a seemingly simple molecule combining a terminal alkyne and a primary amine, has emerged as a powerhouse building block in organic synthesis. Its unique bifunctionality, with the nucleophilic amine and the reactive alkyne, allows for a diverse array of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound in organic synthesis, with a particular focus on its application in the development of novel therapeutic agents. We will delve into the core reactions where this compound plays a pivotal role, present quantitative data for key transformations, provide detailed experimental protocols, and visualize complex reaction pathways and workflows.

The strategic importance of this compound and its derivatives is underscored by their presence in numerous biologically active compounds and approved drugs.[1][2] Notably, the this compound moiety is a key pharmacophore in a class of monoamine oxidase (MAO) inhibitors, such as selegiline (B1681611) and rasagiline, which are used in the treatment of Parkinson's disease.[2] The irreversible inhibition of MAO by these drugs highlights the unique reactivity of the propargyl group within a biological context.

This guide will explore the fundamental reactivity of this compound and its application in key synthetic methodologies, including multicomponent reactions, the synthesis of diverse heterocyclic scaffolds, and its role in bioconjugation via "click" chemistry.

Core Synthetic Methodologies

The versatility of this compound as a synthetic building block is demonstrated through its participation in a wide range of organic reactions. This section details the most important transformations, providing both mechanistic insights and practical experimental guidance.

A³ Coupling (Aldehyde-Alkyne-Amine) Reaction

The A³ coupling reaction is a powerful one-pot, three-component reaction that provides a direct and atom-economical route to propargylamines.[3][4] The reaction involves the condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal salt.

General Reaction Scheme:

The mechanism generally proceeds through the formation of an iminium ion from the aldehyde and the amine, followed by the nucleophilic attack of a metal-acetylide species, which is generated in situ from the terminal alkyne and the metal catalyst.

The efficiency of the A³ coupling reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes the yields for the synthesis of various propargylamines using different catalytic systems.

| Catalyst | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Yield (%) | Reference |

| CuI (5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene (B28343) | 100 | 92 | [5] |

| CuBr (10 mol%) | 4-Chlorobenzaldehyde | Morpholine | 1-Heptyne | neat | 80 | 90 | [6] |

| Cu₂O | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | neat | 100 | 99 | [7] |

| Zn(OTf)₂ (10 mol%) | 4-Methoxybenzaldehyde | Diethylamine | Phenylacetylene | neat | 100 | 85 | [6] |

| AgI (10 mol%) | Benzaldehyde | Pyrrolidine | Phenylacetylene | Water | 80 | 91 | [8] |

| AuCl₃/TPPTS | Benzaldehyde | Piperidine | Phenylacetylene | Water | 100 | 95 | [3] |

| Ir Complex | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 100 | 88 | [3] |

To a solution of the aldehyde (1.0 mmol) and amine (1.2 mmol) in toluene (5 mL) is added the terminal alkyne (1.1 mmol) and copper(I) iodide (0.05 mmol, 5 mol%). The reaction mixture is stirred at 100 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a short pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired this compound.[5]

Mannich Reaction

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound synthesis, it typically involves the reaction of a terminal alkyne with an iminium ion generated from an amine and formaldehyde (B43269).[9][10]

General Reaction Scheme:

| Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Diethylamine | Phenylacetylene | CuI | DMSO | RT | 95 | [10] |

| Morpholine | 1-Hexyne | CuCl | Dioxane | 100 | 88 | [9] |

| Piperidine | 3,3-Dimethyl-1-butyne | CuBr | Toluene | 80 | 91 | [9] |

| Pyrrolidine | Trimethylsilylacetylene | CuI | DMSO | RT | 93 | [10] |

To a stirred solution of the secondary amine (10 mmol) and aqueous formaldehyde (37 wt. %, 1.2 mL, 15 mmol) in DMSO (20 mL) is added the terminal alkyne (11 mmol) followed by copper(I) iodide (0.1 g, 0.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the this compound.[10]

Sonogashira Coupling

While not a direct synthesis of the this compound core, the Sonogashira coupling is a crucial reaction for functionalizing the alkyne terminus of this compound derivatives. This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][11]

General Reaction Scheme:

Where Ar' is an aryl or vinyl group.

| This compound Derivative | Aryl Halide | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| N-Propargylaniline | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 92 | [12] |

| N,N-Diethylthis compound | 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 80 | 88 | [12] |

| N-Boc-propargylamine | 1-Iodonaphthalene | Pd(OAc)₂ | CuI | Et₃N | DMF | 60 | 95 | [8] |

| N-Propargylmorpholine | 4-Iodoanisole | Pd(PPh₃)₄ | CuI | Piperidine | THF | RT | 90 | [12] |

A mixture of N-aryl this compound (1.0 mmol), aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in triethylamine (B128534) (5 mL) is degassed and stirred under an argon atmosphere. The reaction mixture is stirred at room temperature or heated as required for 2-12 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the coupled product.[12]

This compound in the Synthesis of Heterocycles

The unique structural features of propargylamines make them excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. The alkyne moiety can participate in various cyclization reactions, either through intramolecular nucleophilic attack by the amine or through transition metal-catalyzed processes.

Synthesis of Quinolines

Quinolines are a prominent class of N-heterocycles with a broad range of biological activities. Propargylamines can be converted to quinolines through several methods, often involving a metal-catalyzed cyclization.[13][14]

| N-Arylthis compound Substituent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Methylphenyl | Pd(OAc)₂ | Toluene | 80 | 85 | [15] |

| 4-Methoxyphenyl | Pd(OAc)₂ | Toluene | 80 | 82 | [15] |

| 4-Chlorophenyl | Pd(OAc)₂ | Toluene | 80 | 78 | [15] |

| 2-Naphthyl | Pd(OAc)₂ | Toluene | 80 | 80 | [15] |

In a solution of the N-arylthis compound (0.1 mmol) and Pd(OAc)₂ (5 mol%) in toluene (2 mL), the reaction mixture is stirred at 80 °C under air for 12 hours. After removing the solvent using vacuum distillation, the crude mixture is purified via flash column chromatography to obtain the target quinoline (B57606) product.[15]

Asymmetric Synthesis

The synthesis of chiral propargylamines is of great importance, as these compounds are valuable intermediates for the preparation of enantiomerically pure pharmaceuticals. Copper-catalyzed asymmetric propargylation of imines has emerged as a powerful method to achieve this.[5][]

Data Presentation: Asymmetric Synthesis of Propargylamines

| Imine Substrate | Chiral Ligand | Copper Salt | Solvent | Yield (%) | ee (%) | Reference |

| N-Phenylbenzaldimine | (R)-BINAP | Cu(OTf)₂ | Toluene | 85 | 92 | [17] |

| N-(4-Methoxyphenyl)benzaldimine | (S)-Ph-BOX | CuBr | CH₂Cl₂ | 90 | 95 | [5] |

| N-Benzyl-1-phenylethan-1-imine | (R,R)-Ph-BOX | CuI | Toluene | 88 | 91 | [17] |

Experimental Protocol: Copper-Catalyzed Asymmetric Propargylation of Imines

To a solution of the copper salt (e.g., CuBr, 5 mol%) and the chiral ligand (e.g., (S)-Ph-BOX, 5.5 mol%) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere is added the imine (1.0 mmol). The mixture is stirred for 30 minutes at room temperature. The propargylating agent (e.g., propargyl bromide, 1.2 mmol) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the chiral this compound.[5]

This compound in Drug Development

The this compound moiety is a well-established pharmacophore, particularly in the field of neurodegenerative diseases. Its ability to act as an irreversible inhibitor of monoamine oxidase (MAO) has been a cornerstone of its therapeutic application.

Signaling Pathway: Mechanism of MAO Inhibition

This compound-based inhibitors, such as rasagiline, act as mechanism-based inactivators of MAO. The enzyme oxidizes the this compound to a reactive intermediate, which then covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inhibition.[18][19]

Experimental Workflow: Synthesis and Evaluation of this compound-Based Drug Candidates

The development of new this compound-based drugs follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its unique reactivity profile enables the efficient construction of a wide array of valuable organic molecules, from complex heterocyclic scaffolds to potent pharmaceutical agents. The A³ coupling and Mannich reactions provide direct and atom-economical routes to this compound derivatives, while the Sonogashira coupling allows for their further functionalization. The ability to synthesize chiral propargylamines through asymmetric catalysis has further expanded their utility in the preparation of enantiomerically pure compounds.

The continued exploration of new catalytic systems and reaction methodologies involving this compound will undoubtedly lead to the discovery of novel synthetic transformations and the development of next-generation therapeutics. For researchers and professionals in drug development, a deep understanding of the chemistry of this compound is not just beneficial but essential for innovation in the field.

References

- 1. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 2. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review [ouci.dntb.gov.ua]

- 5. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Evaluating enzymatic synthesis of small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of quinoxalines or quinolin-8-amines from N -propargyl aniline derivatives employing tin and indium chlorides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01532D [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

spectroscopic characterization of N-substituted propargylamines

An In-depth Technical Guide to the Spectroscopic Characterization of N-Substituted Propargylamines

Introduction

N-substituted propargylamines are a versatile class of organic compounds characterized by a propargyl group (a three-carbon unit with a C≡C triple bond) attached to a nitrogen atom. They serve as crucial building blocks in the synthesis of numerous nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. Their significance in medicinal chemistry, particularly as components of enzyme inhibitors like monoamine oxidase (MAO) inhibitors, necessitates robust and unambiguous methods for their structural confirmation and purity assessment.

Spectroscopic techniques are indispensable tools for the characterization of these molecules. This guide provides a comprehensive overview of the primary spectroscopic methods used—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering detailed experimental protocols, data interpretation, and comparative data tables for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of N-substituted propargylamines, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

In ¹H NMR, the key diagnostic signals are those of the alkyne and the propargylic protons.

-

Acetylenic Proton (≡C-H): This proton typically appears as a triplet in the range of δ 2.2-2.3 ppm . The triplet splitting is due to coupling with the adjacent methylene (B1212753) protons (-CH₂-).

-

Propargylic Protons (-CH₂-N): These protons are adjacent to both the alkyne and the nitrogen atom. They generally resonate as a doublet of doublets or a quartet in the range of δ 3.0-4.1 ppm . The exact chemical shift and multiplicity depend on the coupling to the acetylenic proton and the nature of the substituents on the nitrogen.

-

N-H Proton: For primary or secondary propargylamines, the N-H proton signal is often broad and its chemical shift is variable, depending on the solvent, concentration, and temperature.

-

N-Substituent Protons: The signals for these protons will appear in their characteristic regions of the spectrum.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton.

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne typically appear in the range of δ 70-85 ppm . The terminal, proton-bearing carbon (≡C-H) usually resonates at a slightly lower chemical shift than the internal quaternary carbon (-C≡).

-

Propargylic Carbon (-CH₂-N): This sp³-hybridized carbon resonates in the range of δ 28-60 ppm . Its chemical shift is influenced by the electronegativity of the nitrogen atom and its substituents.

Tabulated NMR Data

| Compound | Solvent | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Reference |

| N-(propargyl)-bromacetamide | CDCl₃ | 6.78 (br, NH), 4.07 (q, CH₂), 3.88 (s, COCH₂Br), 2.27 (t, ≡CH) | 168.4 (CO), 79.3 (qC, alkyne), 71.8 (≡CH), 37.1, 35.0, 29.4 (CH₂) | [1] |

| N-propargyl-(2-thiobenzyl)acetamide | CDCl₃ | 7.34-7.22 (m, Ph), 6.91 (br, NH), 3.95 (q, CH₂N), 3.72 (s, COCH₂S), 3.12 (s, PhCH₂S), 2.24 (t, ≡CH) | 168.4 (CO), 137.0 (qC, Ph), 129.0, 128.8, 127.5 (CH, Ph), 79.3 (qC, alkyne), 71.8 (≡CH), 37.1, 35.0, 29.4 (CH₂) | [1] |

| N-methyl-N-propargylbenzylamine | CDCl₃ | 7.40-7.17 (m, 10H), 3.54 (s, 2H), 3.18 (dd, 2H), 2.23 (s, 3H) | 138.9, 137.1, 129.1, 128.6, 128.3, 127.0, 61.9, 59.9, 42.2 | [2] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified N-substituted this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds.[2]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: Record the spectra on a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 300, 400, or 600 MHz instrument.[2][3]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve signal intensity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in N-substituted propargylamines.

Key Vibrational Frequencies

The most diagnostic absorption bands are associated with the alkyne and amine moieties.

-

≡C-H Stretch: A sharp, strong absorption band typically appears around 3300 cm⁻¹ . The presence of this band is a clear indication of a terminal alkyne.

-

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak to medium, sharp absorption band in the range of 2100-2150 cm⁻¹ .

-

N-H Stretch: For primary amines (R-NH₂), two bands ('twin peaks') are observed in the 3300-3500 cm⁻¹ region.[4] Secondary amines (R₂-NH) show a single band in this region. These can sometimes overlap with the ≡C-H stretch.

-

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is found in the fingerprint region, typically between 1020-1220 cm⁻¹ .[4]

-

N-H Bend: An absorption band for N-H bending vibrations is often observed around 1580-1650 cm⁻¹ .[4]

Tabulated IR Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

| ≡C-H Stretch | ~3300 | Strong, sharp | [4] |

| C≡C Stretch | 2100 - 2150 | Weak to medium | [4] |

| N-H Stretch (Primary) | 3300 - 3500 | Medium (two bands) | [4] |

| N-H Stretch (Secondary) | 3300 - 3500 | Medium (one band) | [4] |

| C-N Stretch | 1020 - 1220 | Medium | [4] |

| N-H Bend | 1580 - 1650 | Medium | [4] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid Film: If the compound is a solid, it can be dissolved in a volatile solvent, a drop placed on a salt plate, and the solvent allowed to evaporate, leaving a thin film of the compound.

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

Data Acquisition:

-

First, record a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and offers insights into its structure through fragmentation analysis.

Ionization and Fragmentation

-

Ionization: Electrospray ionization (ESI) is commonly used for polar, non-volatile molecules, typically producing a protonated molecule [M+H]⁺. Electron ionization (EI) is used for more volatile compounds and results in a molecular ion (M⁺) and extensive fragmentation.

-

Molecular Ion: The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (in EI) or the protonated molecule (in ESI), confirming the molecular weight of the compound.

-

Key Fragmentation Pathways: A common fragmentation pathway for amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. For N-substituted propargylamines, this can lead to the formation of a stable iminium ion. The propargyl group itself can also be lost.

Tabulated MS Data

| Compound | Ionization Method | Key m/z values | Interpretation | Reference |

| This compound | EI | 55, 54, 28 | M⁺, [M-H]⁺, [M-C₂H₃]⁺ | [5] |

| N-(propargyl)-bromacetamide | FAB | 197.85, 199.85 | [M+Na]⁺ (showing bromine isotopes) | [1] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[3] A small amount of formic acid or ammonium (B1175870) hydroxide (B78521) may be added to promote protonation [M+H]⁺ or deprotonation [M-H]⁻ in ESI.

-

Instrumentation: Use a mass spectrometer appropriate for the desired analysis (e.g., ESI-QTOF for high-resolution mass measurements or GC-MS with an EI source for volatile compounds).[3]

-

Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a chromatographic system like LC or GC. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like aromatic rings or conjugated systems.

Electronic Transitions

-

For simple N-substituted propargylamines without additional chromophores, the absorption is typically in the far UV region and may not be readily observable on standard instruments.

-

The lone pair of electrons on the nitrogen atom can undergo an n→σ transition. The alkyne can undergo a π→π transition.

-

If the N-substituent is an aromatic ring (e.g., N-phenylthis compound), the π→π* transitions of the aromatic system will dominate the spectrum, typically appearing as strong absorption bands between 200-300 nm.[6] The substitution on the ring can influence the position and intensity of these bands.

Tabulated UV-Vis Data

| Compound | Solvent | λ_max (nm) | Reference |

| N-propargylcytisine | Various | ~260 and ~305 | [6] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the absorbance of the solvent blank.

-

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs | MDPI [mdpi.com]

- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

The Ascendance of Propargylamine Derivatives in Modern Medicine: A Technical Guide

Introduction

The propargylamine moiety, a functional group characterized by a terminal alkyne linked to an amino group via a methylene (B1212753) bridge, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique chemical reactivity and structural features have paved the way for the development of a diverse range of pharmacologically active agents.[3] This technical guide provides an in-depth exploration of the discovery, history, and therapeutic applications of this compound derivatives, with a particular focus on their role as enzyme inhibitors in the treatment of neurodegenerative diseases and their burgeoning potential in oncology.

The journey of this compound derivatives in medicine is intrinsically linked to the development of monoamine oxidase (MAO) inhibitors.[4] The MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial in the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine.[5] Dysregulation of these neurotransmitter systems is a hallmark of several neurological and psychiatric disorders. This compound-containing compounds have been instrumental in providing therapeutic intervention by modulating the activity of these enzymes.[6]

Historical Milestones and Key Discoveries

The story of this compound-based drugs begins with the serendipitous discovery of the antidepressant effects of iproniazid, a hydrazine (B178648) derivative, which was initially developed for the treatment of tuberculosis.[4] This led to the exploration of other MAO inhibitors. Pargyline was one of the early this compound derivatives to be introduced into clinical use as an irreversible, non-selective MAO inhibitor.[4]

A significant breakthrough came with the development of Selegiline (B1681611) (L-deprenyl) , a selective irreversible inhibitor of MAO-B.[4] This selectivity for MAO-B at lower doses is crucial as it preferentially increases dopamine levels in the brain while minimizing the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A in the gut.[4][7] Selegiline's neuroprotective properties and its ability to slow down the progression of Parkinson's disease marked a pivotal moment in the therapeutic application of this compound derivatives.[8]

Building on the success of selegiline, Rasagiline (B1678815) was developed as a more potent and selective irreversible MAO-B inhibitor.[9] Unlike selegiline, rasagiline is not metabolized to amphetamine-like substances, which can cause undesirable side effects.[8][9] Both selegiline and rasagiline have become cornerstones in the management of Parkinson's disease, used either as monotherapy in the early stages or as an adjunct to levodopa (B1675098) therapy.[10][11]

More recently, the focus has expanded to designing multi-target-directed ligands (MTDLs) that incorporate the this compound moiety.[11][12] These MTDLs aim to address the multifaceted nature of complex disorders like Alzheimer's disease by simultaneously modulating multiple targets, such as cholinesterases and MAO enzymes.[12][13]

Pharmacological Data of Key this compound Derivatives

The following tables summarize key quantitative data for prominent this compound-based drugs, highlighting their potency and selectivity as MAO inhibitors.

| Compound | Target | IC50 / Ki | Selectivity Index (SI) | Therapeutic Application | Reference |

| Selegiline | MAO-B | IC50: 0.35 µM (for MAO-B) | SI > 285.7 (for MAO-B vs MAO-A) | Parkinson's Disease | [14] |

| Rasagiline | MAO-B | IC50: 0.0437 ± 0.002 µM (for hMAO-B) | - | Parkinson's Disease | [15] |

| Pargyline | MAO (non-selective) | - | - | Antihypertensive (historical) | [4] |

| Clorgyline | MAO-A | IC50 = 8.85 ± 0.201 µM (for hMAO-B) | Selective for MAO-A | Antidepressant (research) | [14][15] |

| Compound 1b | AChE / MAO-B | IC50 = 0.324 µM (AChE), IC50 = 1.427 µM (MAO-B) | SI > 123 (AChE vs BuChE), SI > 35 (MAO-B vs MAO-A) | Alzheimer's Disease (preclinical) | [16] |

| Compound 34 | MAO-B | IC50 = 0.19 µM | SI = 146.8 (for MAO-B vs MAO-A) | Neurodegenerative Disorders (preclinical) | [14] |

| Compound 37 | MAO-A | Ki = 0.06 ± 0.003 µM | SI = 1.02 x 10⁻⁵ (for MAO-A vs MAO-B) | Neurodegenerative Disorders (preclinical) | [14] |

| Compound 17 | MAO-B | IC50 = 0.01 ± 0.005 µM | - | Parkinson's Disease (preclinical) | [15] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many clinically significant this compound derivatives is the irreversible inhibition of monoamine oxidase. The this compound moiety acts as a "suicide" inhibitor, forming a covalent bond with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[4][9] This covalent modification permanently inactivates the enzyme.

Beyond MAO inhibition, this compound derivatives have been shown to possess neuroprotective properties through various signaling pathways.[17] These include the regulation of apoptosis-related proteins, such as the Bcl-2 family, and interaction with enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[17] Some derivatives also exhibit antioxidant and iron-chelating activities, which are relevant in the context of neurodegenerative diseases where oxidative stress and metal dyshomeostasis play a significant role.[11][13]

Synthesis and Experimental Protocols

The synthesis of propargylamines is most commonly achieved through a one-pot, three-component reaction known as the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[18][19] This method is highly efficient and atom-economical.[18]

General Experimental Protocol for A³ Coupling Reaction

Materials:

-

Aldehyde (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Terminal alkyne (1.5 mmol)

-

Copper(I) bromide (CuBr) (5 mol%)

-

Solvent (e.g., Toluene, Acetonitrile, or water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the aldehyde, secondary amine, and solvent.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne followed by the copper(I) bromide catalyst.

-

The reaction mixture is then stirred at a specified temperature (ranging from room temperature to 80 °C) and monitored by thin-layer chromatography (TLC).[18]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired this compound.[18]

Biological Evaluation: MAO Inhibition Assay

The inhibitory activity of this compound derivatives against MAO-A and MAO-B is typically determined using a fluorometric or radiometric assay.

General Protocol (Fluorometric Assay):

-

Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound (this compound derivative) in a buffer at 37 °C.

-

The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) and a probe that fluoresces upon enzymatic activity (e.g., Amplex Red).

-

The fluorescence is measured over time using a microplate reader.

-

The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Emerging Therapeutic Areas

While the primary application of this compound derivatives has been in neurodegenerative diseases, their therapeutic potential is expanding.

Oncology: Recent studies have highlighted the anticancer properties of certain this compound derivatives.[20][21] Some compounds have shown selective cytotoxicity against various cancer cell lines, including triple-negative breast cancer and pancreatic cancer.[20] The mechanisms underlying their anticancer effects are still under investigation but may involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

Multi-target-directed Ligands: The development of MTDLs containing a this compound moiety is a promising strategy for complex diseases.[22] For Alzheimer's disease, researchers are designing molecules that can simultaneously inhibit MAO-B, cholinesterases, and amyloid-β aggregation, and chelate metal ions.[16]

Conclusion

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for drug discovery. From their initial success as MAO-B inhibitors for Parkinson's disease to their current exploration in oncology and as multi-target agents for Alzheimer's disease, these compounds continue to be of significant interest to medicinal chemists and drug development professionals. The well-established synthetic routes, particularly the A³ coupling reaction, facilitate the generation of diverse chemical libraries for further biological evaluation. As our understanding of complex diseases deepens, the rational design of novel this compound derivatives holds immense promise for the development of next-generation therapeutics.

References

- 1. This compound: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 8. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]

- 9. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound-derived multitarget-directed ligands: fighting Alzheimer's disease with monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of novel this compound-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aliphatic propargylamines as symptomatic and neuroprotective treatments for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Propargylamine Derivatives as Monoamine Oxidase (MAO) Inhibitors: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase (MAO) enzymes, particularly MAO-B, are critical targets in the development of therapeutics for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The inhibition of MAO-B prevents the degradation of key neurotransmitters, like dopamine (B1211576), and reduces oxidative stress, offering both symptomatic relief and potential neuroprotective benefits.[1][2] Propargylamine derivatives represent a cornerstone class of MAO inhibitors, encompassing both irreversible and reversible agents.[1][3] This technical guide provides a comprehensive overview of this compound-based MAO inhibitors, detailing their mechanism of action, structure-activity relationships, synthesis strategies, and key experimental protocols for their evaluation. Quantitative data on the inhibitory potency of various derivatives are presented for comparative analysis, and critical experimental workflows are visualized to aid in research and development.

Introduction to Monoamine Oxidase and this compound Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are flavin adenine (B156593) dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters (e.g., dopamine, serotonin (B10506), norepinephrine) and other biogenic amines.[4][5] While both isoforms share over 70% sequence homology, they exhibit distinct substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, making its selective inhibitors useful as antidepressants.[3][6] MAO-B, the predominant form in the human brain (over 80%), primarily degrades dopamine and phenylethylamine.[4] Its inhibition is a key strategy in managing Parkinson's disease, as it increases striatal dopamine levels and may slow disease progression.[7]

The this compound functional group is a "privileged scaffold" in the design of MAO inhibitors.[8] This moiety is present in seminal drugs like selegiline (B1681611) ((-)-deprenyl), rasagiline (B1678815), and pargyline, which are irreversible inhibitors that form a covalent adduct with the FAD cofactor of the enzyme.[1][9] The therapeutic potential of these compounds extends beyond simple MAO inhibition; the this compound structure itself is associated with neuroprotective and anti-apoptotic properties, independent of its action on MAO.[7][10] This has spurred the development of multi-target-directed ligands (MTDLs) that combine the this compound pharmacophore with other functionalities (e.g., cholinesterase inhibition, iron chelation) to address the complex, multifactorial nature of neurodegenerative diseases.[8][11][12]

Mechanism of Action

The inhibitory mechanism of this compound derivatives can be broadly classified into two categories: irreversible and reversible.

Irreversible Inhibition

The hallmark of traditional this compound inhibitors like selegiline and rasagiline is their mechanism-based irreversible inactivation of MAO.[4] The process is initiated by the enzyme itself, which treats the inhibitor as a substrate. The widely accepted mechanism involves the following steps:[1][13][14]

-

Oxidation: The FAD cofactor in the MAO active site abstracts a hydride from the carbon alpha to the nitrogen of the this compound, oxidizing the inhibitor to form a highly reactive iminium cation intermediate.[13]

-

Nucleophilic Attack: A nucleophilic residue on the reduced flavin cofactor (specifically the N5 atom) attacks the electrophilic species.[1][13]

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent bond between the inhibitor and the FAD cofactor, rendering the enzyme permanently inactive.[4][13]

This "suicide inhibition" is highly effective but has raised concerns about potential side effects associated with permanent enzyme deactivation.[1]

Caption: Mechanism of Irreversible MAO Inhibition.

Reversible Inhibition

To mitigate the risks of irreversible inhibition, newer this compound derivatives have been developed as reversible inhibitors.[1] Furthermore, compounds with an internal (non-terminal) triple bond are being explored, as they are incapable of forming the covalent bond characteristic of irreversible inhibitors.[1] These compounds bind non-covalently to the active site through interactions such as hydrogen bonds and van der Waals forces, allowing for a dynamic inhibition that can be overcome by changes in substrate concentration. Kinetic studies are essential to confirm the reversible nature of these inhibitors.[2]

Structure-Activity Relationships (SARs)

The inhibitory potency and selectivity (MAO-B vs. MAO-A) of this compound derivatives are heavily influenced by their chemical structure. Key SAR insights include:

-

N-Substitution: The nature of the substituent on the nitrogen atom is critical. For instance, in aliphatic propargylamines, a methyl group on the nitrogen is often optimal, while replacement with an ethyl group can significantly decrease activity.[15] Tertiary amines generally show better activity than secondary amines.[4]

-

Aliphatic Chain Length: In series of aliphatic derivatives, inhibitory potency in vitro tends to increase with the length of the carbon chain. However, for in vivo activity, shorter chains (4-6 carbons) are often more potent, especially after oral administration, likely due to better pharmacokinetic properties.[15]

-

Aromatic Moieties: The presence of aromatic rings, such as the indane ring in rasagiline, promotes binding within the hydrophobic active site of MAO-B through favorable π-π stacking and N-H···π interactions with residues like Gln206.[4]

-

Stereochemistry: The stereocenter can have a profound impact on activity. For example, the R-(-)-enantiomer of certain aliphatic propargylamines is reported to be 20-fold more active than the S-(+)-enantiomer.[15]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of selected this compound derivatives against human MAO-A (hMAO-A) and MAO-B (hMAO-B). These values are crucial for comparing the potency and selectivity of different compounds.

Table 1: Reference this compound MAO Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference(s) |

| Rasagiline | hMAO-B | 14 - 36 | [1] |

| Selegiline | hMAO-B | 5 - 10 | [16] |

| Pargyline | hMAO-B | 80 - 2690 | [1][16] |

| Clorgyline | hMAO-A | ~11 | [12] |

Table 2: Recently Developed this compound Derivatives (2020-2024)

| Compound ID | Target | IC₅₀ (nM) | Selectivity Index (SI) for MAO-B | Reference(s) |

| trans-PADPZ | hMAO-B | 6430 | - | [1] |

| Compound 1 | hMAO-B | 178 | - | [1] |

| Compound 15 | hMAO-B | 30 | - | [1] |

| Compound 17 | hMAO-B | - | - | [16] |

| Compound 19 | hMAO-B | 50 | 155 | [16] |

| Compound 20 | hMAO-B | 50 | - | [16] |

| Compound 21 | hMAO-B | 83 | 73.5 | [16] |

| Compound A2 | hMAO-A | 17.16 | - | [17] |

| Compound A5 | hMAO-B | 17.00 | - | [17] |

Note: IC₅₀ values can vary based on experimental conditions. SI is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Synthesis Strategies

The synthesis of propargylamines is most commonly achieved through multicomponent reactions, prized for their efficiency and atom economy.

A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is the most prominent method for synthesizing propargylamines.[8] This one-pot, three-component reaction involves an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt (e.g., copper, gold, silver).[8]

General Protocol for Copper-Catalyzed A³ Coupling:

-

In a reaction vessel under an inert atmosphere (e.g., N₂), combine the amine (2.0 mmol), aldehyde or ketone (2.0 mmol), and a copper(I) salt catalyst (e.g., CuCl, 10 mol%).[18]

-

Add a suitable solvent, such as toluene (B28343) (4 mL).[18]

-

Add the terminal alkyne (2.2 mmol) to the mixture at room temperature.[18]

-

Heat the reaction mixture (e.g., to 100 °C) and stir for a specified time (e.g., 12 hours), monitoring progress by Thin Layer Chromatography (TLC).[18]

-

Upon completion, cool the reaction, remove the solvent, and perform an aqueous workup (e.g., add water and DCM).[18]

-

Extract the product with an organic solvent, dry the combined organic layers (e.g., with Na₂SO₄), and concentrate.[18]

-

Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired this compound derivative.[18]

Numerous variations exist, including solvent-free conditions and the use of different catalysts to optimize yields and accommodate various functional groups.[13]

Key Experimental Protocols

The evaluation of novel this compound derivatives involves a cascade of in vitro and in vivo assays to determine their inhibitory activity, selectivity, mechanism, and therapeutic potential.

Caption: General Workflow for MAO Inhibitor Evaluation.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay is used to determine the IC₅₀ values of test compounds against MAO-A and MAO-B. It is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[2][19]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-Tyramine, a substrate for both isoforms)[12]

-

Horseradish Peroxidase (HRP)

-

Assay Buffer

-

Positive controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)[12][19]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom microplate

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrates, probe, HRP, and controls according to the kit manufacturer's instructions.[9][12] Test compounds should be prepared in a dilution series.

-

Inhibitor Incubation:

-

To appropriate wells of the 96-well plate, add the MAO-A or MAO-B enzyme solution.

-

Add the test compound at various concentrations, the positive control inhibitor, or solvent (for enzyme control wells).

-

Incubate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[9][19]

-

-

Reaction Initiation:

-

Prepare an Assay Working Reagent containing the MAO substrate, HRP, and the fluorometric probe in assay buffer.[12]

-

Add the Working Reagent to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-